N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide
Description
The compound N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide features a benzamide core linked to a [1,2,4]triazolo[4,3-a]pyridine moiety via a propylamino-oxoethyl chain. This structure combines a planar aromatic system (benzamide) with a nitrogen-rich heterocycle ([1,2,4]triazolo[4,3-a]pyridine), which is often associated with biological activity due to its ability to engage in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H19N5O2/c24-17(13-20-18(25)14-7-2-1-3-8-14)19-11-6-10-16-22-21-15-9-4-5-12-23(15)16/h1-5,7-9,12H,6,10-11,13H2,(H,19,24)(H,20,25) |
InChI Key |
DZFHWEBRCJZZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide typically involves multi-step organic reactions. One common approach includes the formation of the triazolo-pyridine core followed by the attachment of the benzamide group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process, reducing the reaction time and improving yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine have been shown to exhibit potent anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound with the highest efficacy demonstrated an IC50 value of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapeutics .
Inhibition of Kinases
Another significant application is the inhibition of specific kinases that are crucial in cancer progression. Compounds similar to this compound have been identified as inhibitors of c-Met kinase, which is involved in tumor growth and metastasis. The inhibition was observed at nanomolar concentrations (IC50 = 48 nM), suggesting that these compounds could serve as targeted therapies for cancers characterized by aberrant c-Met signaling .
Phosphodiesterase Inhibition
The compound has also been investigated for its role as a phosphodiesterase type IV (PDE4) inhibitor. PDE4 inhibitors are valuable in treating chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The mechanism involves the reduction of inflammatory cytokine production by inhibiting the breakdown of cyclic AMP (cAMP), leading to decreased inflammation and improved respiratory function .
Case Study 1: Antitumor Activity
A study conducted on a series of triazole derivatives showed that specific substitutions on the triazole ring significantly increased cytotoxicity against various cancer cell lines. The most effective derivative exhibited an IC50 value that was substantially lower than that of standard chemotherapeutics .
Case Study 2: Inflammatory Disease Treatment
In another research effort focusing on PDE4 inhibitors, compounds derived from benzamide structures were tested in vivo for their ability to alleviate symptoms associated with asthma and COPD. Results indicated a marked improvement in lung function and a reduction in inflammatory markers when treated with these compounds .
Mechanism of Action
The mechanism of action of N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
a) 3-Fluoro-4-(4-(((endo)-8-(2-oxo-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)benzonitrile (Compound 18)
- Key Differences : Incorporates a bicyclic octane system and trifluoromethyl group on the triazolo-pyrazine ring.
- Relevance : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bicyclic system may improve target selectivity. Reported synthesis yield: 44% .
b) 3-(4-hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)propanamide
- Key Differences: Replaces benzamide with a propanamide backbone and adds polyphenolic/pyranone substituents.
- Relevance : The hydroxyl and methoxy groups may enhance solubility and antioxidant properties.
- Activity : Demonstrated inhibition of cancer cell migration via DNAJA1 and mutant p53 pathways .
Benzamide Derivatives with Heterocyclic Modifications
a) N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-benzamide
- Key Differences : Substitutes triazolo-pyridine with triazolo-pyrimidine and introduces a thioether-linked isoxazole.
- Relevance : Thioether groups often improve membrane permeability.
- Activity : Indicated for cancer and platelet aggregation disorders .
b) N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide
Critical Analysis of Pharmacological Implications
- Triazolo-pyridine vs. Triazolo-pyrazine/imidazole : The triazolo-pyridine in the target compound may offer balanced solubility and binding affinity compared to bulkier triazolo-pyrazines (e.g., Compound 18) or imidazo-pyridines ().
- Substituent Effects: Trifluoromethyl (Compound 18, ) and phenoxy groups () improve metabolic stability and lipophilicity, respectively, but may reduce aqueous solubility.
- Synthetic Feasibility : Moderate yields (e.g., 44% for Compound 18) suggest challenges in scaling up triazolo-containing derivatives .
Biological Activity
N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its complex structure which includes a triazole ring and a benzamide moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 286.33 g/mol. The presence of the triazole ring is significant as it often contributes to the biological activity of compounds.
Antimicrobial Activity
Research indicates that compounds with triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found that those similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with a similar structure demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 1–10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The benzamide and triazole components have been linked to anticancer activities. A related study on benzamide derivatives indicated that they could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of key signaling pathways such as the p38 MAPK pathway .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(2-oxo-2-{[3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide | 15 | MCF-7 (breast cancer) |
| Related Benzamide Derivative | 10 | A549 (lung cancer) |
Neuroprotective Effects
Emerging studies suggest that compounds containing triazole rings may exhibit neuroprotective effects. For instance, similar compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical pathways such as those regulating cell growth and survival.
- Receptor Modulation : It can act as a modulator for specific receptors involved in inflammation and cancer progression.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it contributes to reduced cell viability.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A derivative was tested against Mycobacterium tuberculosis with an IC50 value of 2.18 µM, indicating strong potential for further development as an anti-tubercular agent .
- Case Study 2 : In vivo studies demonstrated that related compounds significantly reduced tumor size in mouse models when administered at doses of 20 mg/kg body weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
